

Application of CBT-Cys-Like Click Reactions with 2-Cyanobenzothiazole (CBT)

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Compound of Interest

Compound Name: CBT-1

Cat. No.: B1574579

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These application notes provide a comprehensive overview and detailed protocols for utilizing the 2-cyanobenzothiazole (CBT) and N-terminal cysteine (Cys) click reaction, a powerful bioconjugation tool with broad applications in biomedical research and drug development. This reaction, inspired by the biosynthesis of luciferin in fireflies, offers exceptional biocompatibility, rapid kinetics, and high specificity, making it ideal for labeling proteins, creating imaging probes, and developing novel therapeutic strategies.^{[1][2][3]}

Principle of the CBT-Cys Click Reaction

The CBT-Cys click reaction is a condensation reaction between the cyano group of 2-cyanobenzothiazole (CBT) and the 1,2-aminothiol of an N-terminal cysteine residue.^{[1][3]} This reaction proceeds efficiently under physiological conditions (pH 7.4) and does not require a metal catalyst, which is a significant advantage over other click chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC).^[3] The reaction results in the formation of a stable thiazoline ring.^[3]

The reaction rate is pH-dependent, with faster kinetics observed at a more alkaline pH.^[4] This property can be leveraged to control the reaction rate for specific applications.

Key Applications

The versatility of the CBT-Cys click reaction has led to its adoption in a wide range of applications, including:

- **Site-Specific Protein Labeling:** Attaching fluorescent dyes, biotin, or other functional molecules to proteins with high precision for in vitro and in vivo studies.[\[2\]](#)
- **In Vivo Imaging:** Developing activatable probes for various imaging modalities such as fluorescence, photoacoustic, and PET imaging to visualize biological processes in living organisms.[\[5\]](#)
- **Peptide Cyclization and Modification:** Creating cyclic peptides with enhanced stability and biological activity.
- **Drug Delivery and Nanoparticle Formation:** Constructing self-assembling nanostructures for targeted drug delivery.

Quantitative Data Summary

The following tables summarize key quantitative data related to the CBT-Cys click reaction, providing a basis for experimental design and optimization.

Table 1: Second-Order Reaction Rate Constants of CBT-Cys Click Reaction at Different pH Values

pH	Second-Order Rate Constant ($M^{-1}s^{-1}$)	Reference
7.4	9.2	[2]
7.4	26.8	[1]
8.5	Not explicitly quantified, but noted to be faster than at pH 7.4	[6]
9.0	Not explicitly quantified, but noted to be faster than at pH 7.4	[4]

Table 2: Example Reaction Conditions for Protein Labeling with CBT Derivatives

Protein	CBT Derivative	Protein Concentration	CBT Derivative Concentration	Buffer	Temperature (°C)	Time (h)	Conversion/Yield	Reference
Ubiquitin-peptide fusion	6-amino-CBT	5 μ M	500 μ M	NH ₄ HCO ₃ buffer/acetonitrile (1:1), pH 8.5	37	1	>90%	[6]
CX10R 7-sfGFP	biotin-PEG ₄ -CBT	5 μ M	500 μ M	PBS, pH 7.4	37	1	65%	[7]
HER2 peptide	CBT-linked fluorophore	Not specified	Not specified	PBS, pH 7.4	Room Temperature	1	73% (in 10% human serum)	[4]
HER2 peptide	CBT-linked fluorophore	Not specified	Not specified	PBS, pH 9.0	Room Temperature	0.5	78%	[4]

Experimental Protocols

Here we provide detailed protocols for two key applications of the CBT-Cys click reaction.

Protocol 1: Site-Specific Labeling of a Protein with a CBT-Functionalized Fluorescent Dye

This protocol describes the labeling of a protein containing an N-terminal cysteine with a fluorescent probe functionalized with a CBT group.

Materials:

- Protein with an N-terminal cysteine (purified)
- CBT-functionalized fluorescent dye (e.g., FITC-CBT)
- Phosphate-buffered saline (PBS), pH 7.4
- Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (reducing agent)
- Size-exclusion chromatography column (e.g., PD-10)
- SDS-PAGE analysis equipment
- Fluorescence spectrophotometer or gel imager

Procedure:

- Protein Preparation:
 - Dissolve the purified protein in PBS (pH 7.4) to a final concentration of 1-10 mg/mL (typically 20-200 μ M).
 - To ensure the cysteine thiol is in its reduced form, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
- Labeling Reaction:
 - Prepare a stock solution of the CBT-functionalized fluorescent dye in a compatible solvent (e.g., DMSO).
 - Add the CBT-dye to the protein solution at a 5- to 20-fold molar excess. The final concentration of the organic solvent should be kept below 5% (v/v) to avoid protein denaturation.

- Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction progress can be monitored by LC-MS.
- Purification:
 - Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column (e.g., a PD-10 desalting column) equilibrated with PBS.
 - Collect the protein-containing fractions.
- Characterization:
 - Confirm the successful labeling by SDS-PAGE. The labeled protein should exhibit a higher molecular weight and/or fluorescence under UV illumination compared to the unlabeled control.
 - Determine the labeling efficiency by measuring the absorbance of the protein (e.g., at 280 nm) and the fluorescent dye at its specific excitation wavelength.

Protocol 2: In Vivo Imaging Using a CBT-Based Activatable Probe

This protocol outlines a general procedure for in vivo imaging using a CBT-based probe that becomes fluorescent upon reaction with an N-terminal cysteine-containing molecule at a target site.

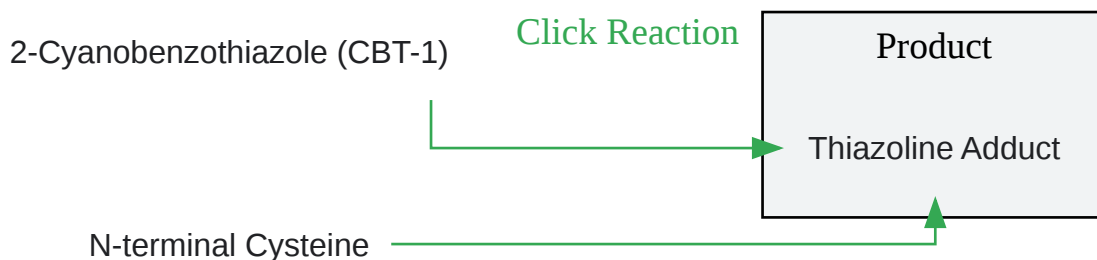
Materials:

- CBT-based activatable imaging probe
- Animal model of interest (e.g., tumor-bearing mouse)
- Vehicle for probe administration (e.g., PBS, saline with a small percentage of a biocompatible solvent like DMSO)
- In vivo imaging system (e.g., IVIS)

Procedure:

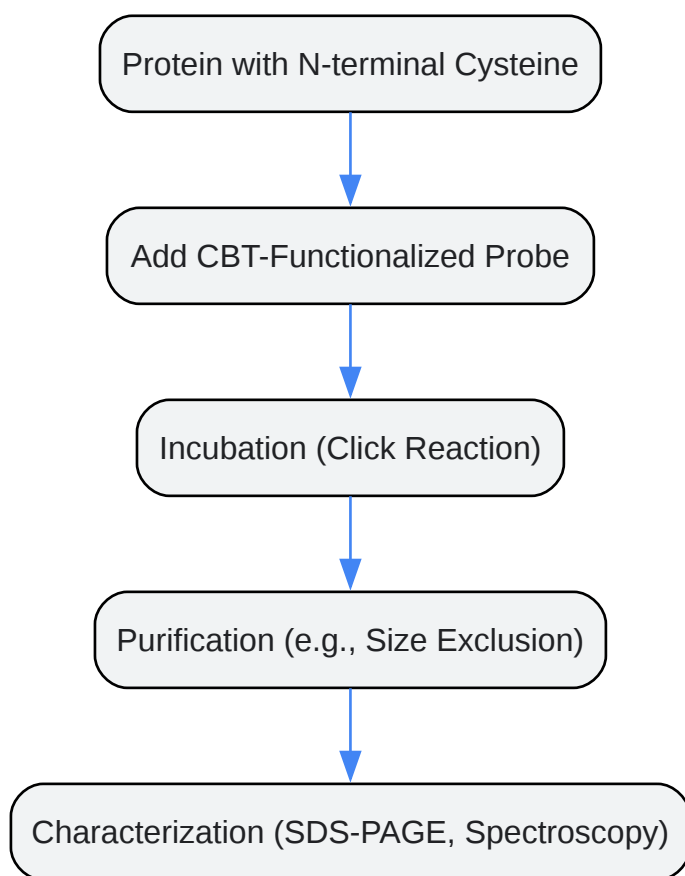
- **Probe Preparation and Administration:**
 - Dissolve the CBT-based activatable probe in the appropriate vehicle to the desired concentration. The concentration will depend on the probe's properties and the animal model.
 - Administer the probe to the animal via a suitable route (e.g., intravenous, intraperitoneal injection).
- **In Vivo Imaging:**
 - At various time points after probe administration (e.g., 1, 4, 8, 24 hours), anesthetize the animal.
 - Place the animal in the in vivo imaging system.
 - Acquire images using the appropriate excitation and emission filters for the fluorophore generated by the click reaction.
 - Acquire images of a control group of animals that have not received the probe or have received a non-reactive control probe.
- **Data Analysis:**
 - Quantify the fluorescence intensity in the region of interest (e.g., the tumor) and in other tissues to assess the probe's targeting efficiency and signal-to-background ratio.
 - Compare the signal from the experimental group to the control group to determine the specific activation of the probe at the target site.
- **Ex Vivo Validation (Optional):**
 - After the final imaging time point, euthanize the animal and excise the organs of interest.
 - Image the excised organs ex vivo to confirm the in vivo imaging results and to obtain a more precise localization of the probe's signal.

Visualizations



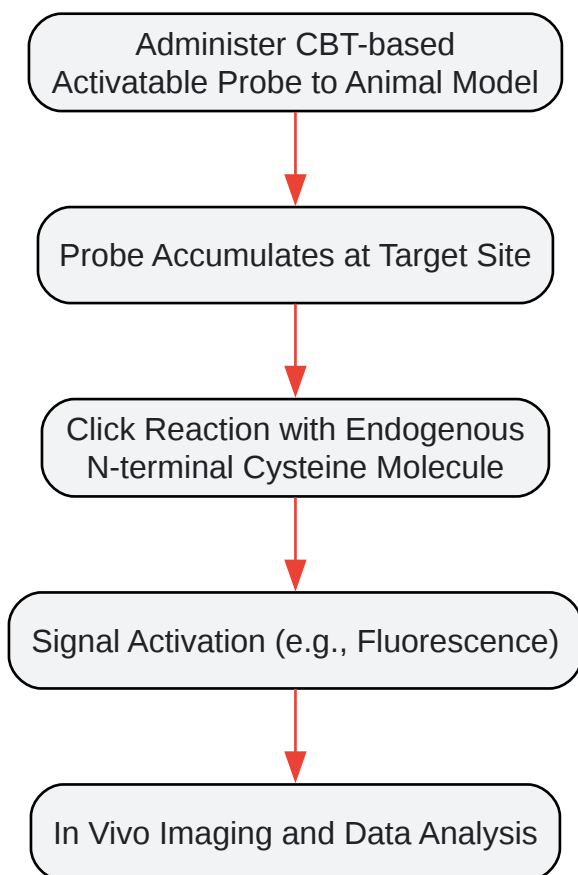
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Caption: Mechanism of the CBT-Cys click reaction.



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Caption: Experimental workflow for protein labeling.



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Caption: Workflow for in vivo imaging experiments.

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